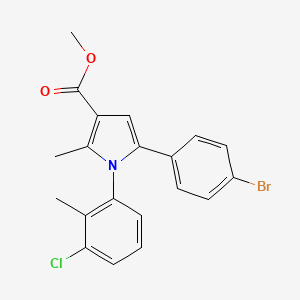![molecular formula C7H9N B12860110 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile typically involves the use of [1.1.1]propellane as a key starting material. One common method includes the radical addition of nitriles to [1.1.1]propellane, which can be achieved under photoredox conditions. This method leverages the strain-release mechanism of [1.1.1]propellane to form the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve scalable flow chemistry techniques. For instance, the reaction between alkyl iodides and [1.1.1]propellane under light irradiation has been demonstrated to produce bicyclo[1.1.1]pentane derivatives in large quantities without the need for catalysts or additives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over palladium catalysts are frequently used.
Substitution: Grignard reagents and organolithium compounds are often employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing complex molecules with unique three-dimensional structures.
Biology: It serves as a bioisostere for phenyl rings in drug design, enhancing the pharmacokinetic properties of pharmaceutical candidates.
Medicine: The compound’s derivatives are investigated for their potential as therapeutic agents due to their improved solubility and metabolic stability.
Industry: It is utilized in the development of advanced materials, such as liquid crystals and molecular rods.
Mécanisme D'action
The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets through its strained bicyclic structure. This strain facilitates the formation of reactive intermediates, which can engage in various chemical transformations. The compound’s bioisosteric properties allow it to mimic the behavior of phenyl rings, thereby interacting with biological targets in a similar manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Cubane: Another highly strained bicyclic compound used as a bioisostere.
Adamantane: A tricyclic compound with similar applications in medicinal chemistry.
Uniqueness
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile is unique due to its combination of a nitrile functional group with the bicyclo[1.1.1]pentane core. This combination imparts distinct reactivity and bioisosteric properties, making it a valuable scaffold in drug design and materials science .
Propriétés
Formule moléculaire |
C7H9N |
|---|---|
Poids moléculaire |
107.15 g/mol |
Nom IUPAC |
2-(1-bicyclo[1.1.1]pentanyl)acetonitrile |
InChI |
InChI=1S/C7H9N/c8-2-1-7-3-6(4-7)5-7/h6H,1,3-5H2 |
Clé InChI |
UIADQDIRJAXUPO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
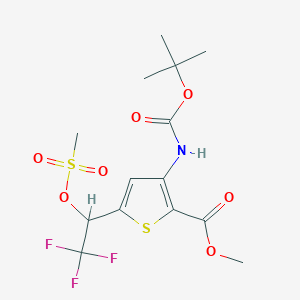
![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
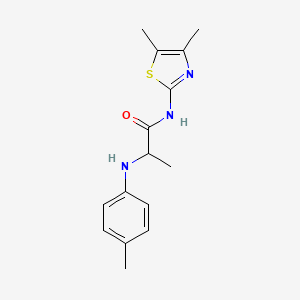
![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
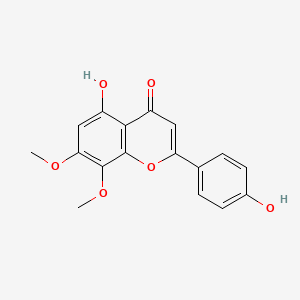
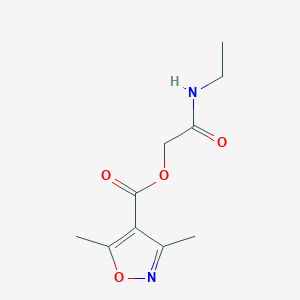
![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
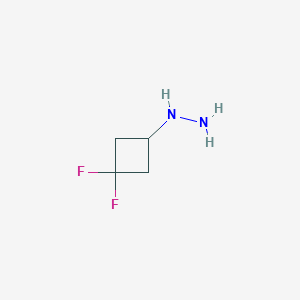
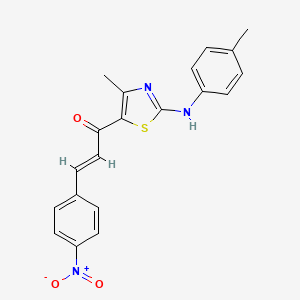
![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)


